molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Cat. No. B1428593
M. Wt: 150.14 g/mol
InChI Key: JAIZOBKZHWGSMJ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involve the oxidation of aminopyrimidine Schiff bases . The reaction yields a yellow solid with an 80% yield .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a yellow solid with a melting point of 328–330 °C . Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) .

Scientific Research Applications

Biological Activities

[1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are non-naturally occurring small molecules that have shown a wide range of biological activities. These compounds have applications in both agriculture and medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. Over the years, the development and application of TPs have accelerated, highlighting their significance in these fields (Pinheiro et al., 2020).

Synthetic Approaches

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines involves interesting and trending classes of fused heterocycles due to their valuable biological properties. Some derivatives possess herbicidal activity and can act as antifungal, antitubercular, and antibacterial agents. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-a]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators, useful in treating Alzheimer's disease and insomnia. Their synthesis can be categorized mainly into annulation of the pyrimidine moiety to the triazole ring or vice versa, with Dimroth rearrangement also being a method for their synthesis (Fizer & Slivka, 2016).

Medicinal Chemistry and Pharmacological Applications

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. Its potential is evident in several clinical trials and marketed drugs, such as Trapidil and Pyroxsulam, indicating the versatility of this moiety with various functional groups in medicinal chemistry (Merugu et al., 2022).

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research may focus on exploring more potent analogs of such structures .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZOBKZHWGSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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